Germerine

Description

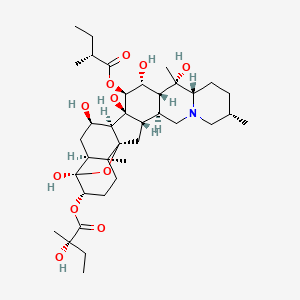

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H59NO11/c1-8-19(4)30(41)48-29-27(40)26-20(17-38-16-18(3)10-11-24(38)34(26,7)44)21-15-35-28(36(21,29)45)22(39)14-23-32(35,5)13-12-25(37(23,46)49-35)47-31(42)33(6,43)9-2/h18-29,39-40,43-46H,8-17H2,1-7H3/t18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28+,29-,32-,33-,34+,35+,36-,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMMOBXVRRLOS-BZMUIYTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H](C[C@H]6[C@]7([C@]5(C4)O[C@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H59NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-67-8 | |

| Record name | Germerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERMERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V3T5CCW5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Stereochemical Assignment of Germerine

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis of Germerine

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and molecular weight of this compound. By providing accurate mass measurements of the molecular ion, HRMS allows for the confident assignment of the molecular formula. The PubChem database lists the molecular formula of this compound as C₃₇H₅₉NO₁₁. nih.govcdutcm.edu.cn Analysis of the fragmentation pattern observed in the mass spectrum provides valuable information about the substructures present within the molecule. Characteristic fragment ions result from the cleavage of specific bonds, offering clues about the connectivity of different parts of the molecule. While specific HRMS data for this compound fragmentation were not detailed in the immediate search results, HRMS is a standard technique in the structural elucidation of complex natural products like steroidal alkaloids. genedata.comnih.govyoutube.comuniprot.org

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, is indispensable for determining the complete structure and relative stereochemistry of this compound. researchgate.net Analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments, allows for the assignment of individual proton and carbon resonances and the mapping of connectivities throughout the molecular skeleton.

¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity in this compound

Two-dimensional (2D) NMR experiments are critical for establishing through-bond and through-space correlations, which are essential for assembling the complete structure of a complex molecule like this compound. sdsu.eduresearchgate.net

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through one or more bonds (typically 2 or 3 bonds). This helps in identifying coupled spin systems and establishing direct proton-proton connectivities. researchgate.netsdsu.eduresearchgate.net

Heteronuclear Single Quantum Correlation (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlation). This allows for the assignment of proton signals to their corresponding carbon signals. researchgate.netsdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or more bonds (typically 2 to 4 bonds). This is particularly useful for establishing connectivity across quaternary carbons and between different structural fragments. researchgate.netsdsu.eduresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This through-space correlation data is invaluable for determining the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.net

The combined information from these 2D NMR techniques allows researchers to piece together the carbon skeleton and the arrangement of substituents, providing a detailed 3D structural model and relative stereochemical assignments.

X-Ray Crystallography of this compound and its Co-crystals for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a crystalline compound. researchgate.netchem-soc.simit.eduresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise 3D arrangement of atoms in the crystal lattice can be determined. For chiral molecules like this compound, X-ray crystallography, particularly using anomalous dispersion effects (Bijvoet differences), can distinguish between enantiomers and assign the absolute configuration at each stereogenic center. researchgate.netchem-soc.simit.edu While obtaining suitable single crystals of complex natural products can be challenging, co-crystallization with a compound of known absolute configuration or containing heavier atoms can sometimes facilitate the determination. researchgate.netmit.edu The determination of the absolute configuration is crucial for a complete understanding of the molecule's stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in this compound. mt.comamericanpharmaceuticalreview.comedinst.comhoriba.comlibretexts.org These techniques measure the vibrations of molecular bonds when exposed to infrared light (IR) or monochromatic light (Raman).

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to functional groups with strong dipoles, such as hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups. mt.comamericanpharmaceuticalreview.com The absorption of infrared radiation at specific frequencies corresponds to the characteristic stretching and bending vibrations of these bonds, providing a "fingerprint" that helps identify the functional groups present in this compound. mt.com

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. It is often strong for functional groups with weaker dipoles or nonpolar bonds, such as carbon-carbon double and triple bonds and carbon-hydrogen bonds. mt.comamericanpharmaceuticalreview.comedinst.comhoriba.comlibretexts.org Raman spectroscopy can also provide information about the molecular framework and crystal lattice structure. mt.comhoriba.com

By analyzing the characteristic peaks in the IR and Raman spectra of this compound, researchers can confirm the presence of key functional groups predicted by the molecular formula and other spectroscopic data. americanpharmaceuticalreview.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for this compound Stereochemistry

Chiroptical spectroscopic methods, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are valuable tools for studying the stereochemistry of chiral molecules like this compound. mgcub.ac.inlibretexts.orgwikipedia.orgnih.govrsc.org These techniques measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light by an optically active substance. mgcub.ac.inlibretexts.orgwikipedia.org

Circular Dichroism (CD): CD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. mgcub.ac.inlibretexts.orgwikipedia.org CD spectra are particularly sensitive to the presence of chromophores in chiral environments and can provide information about the absolute configuration and conformation of the molecule, especially when compared to calculated spectra or known standards. libretexts.orgnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. mgcub.ac.inlibretexts.orgwikipedia.org The shape of the ORD curve is influenced by the stereochemistry of the molecule and the presence of nearby chromophores. mgcub.ac.inrsc.org

CD and ORD are complementary techniques, and the information obtained from them can be used to support and confirm stereochemical assignments made by other methods, particularly when X-ray crystallography is not feasible or to study the molecule in solution. libretexts.orgwikipedia.orgnih.gov

Advanced Analytical Techniques for this compound Purity Assessment and Isomer Analysis

Ensuring the purity of this compound and characterizing its isomeric composition are vital for research and any potential applications. Advanced analytical techniques, primarily based on chromatography and mass spectrometry, are employed for these purposes.

Chromatographic methods are essential for separating this compound from impurities and potential isomers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds and natural products. alwsci.comscioninstruments.com Various HPLC modes, particularly reversed-phase HPLC, are effective in separating complex mixtures based on differences in polarity. alwsci.comnih.gov The purity of a sample can be determined by integrating the area under the peak corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. youtube.com

Gas Chromatography (GC) is another chromatographic technique that can be used, particularly for the analysis of more volatile impurities or derivatives of this compound. alwsci.comscioninstruments.comoshadhi.co.uk Coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides enhanced capabilities for both separation and identification. alwsci.comnih.govoshadhi.co.uk Mass spectrometry provides information on the molecular weight of the eluting compounds and can generate fragmentation patterns through tandem mass spectrometry (MS/MS), which aids in the identification of impurities and the structural characterization of isomers. alwsci.comnih.govsepscience.comnih.gov

Isomer analysis is particularly important for compounds with multiple stereocenters, as different stereoisomers can have distinct properties. While general HPLC methods can separate some structural isomers, the separation of stereoisomers, such as enantiomers and diastereomers, often requires specialized techniques. Chiral HPLC, which utilizes chiral stationary phases, is specifically designed for the separation of enantiomers. skpharmteco.com Diastereomers can often be separated using standard reversed-phase HPLC due to their different physical properties. skpharmteco.com

The combination of chromatographic separation with spectroscopic detection, especially UV-Vis spectroscopy with diode array detectors (DAD) and mass spectrometry, allows for the assessment of peak purity and the identification of co-eluting impurities or isomers. chromatographyonline.com Peak purity analysis using DAD involves comparing the UV-Vis spectra across an eluting peak; a consistent spectrum indicates a pure peak, while variations suggest the presence of multiple components. chromatographyonline.com

Detailed research findings on the purity and isomer analysis of this compound itself are less extensively documented in the provided search results compared to its structural elucidation. However, the general principles and techniques applied to complex natural products and alkaloids are directly relevant. Studies on other compounds demonstrate the effectiveness of HPLC and GC, often coupled with MS, for separating and identifying closely related isomers and assessing purity. researchgate.netnih.govnih.govgoogle.comsigmaaldrich.com

Data from analytical techniques, such as retention times from chromatography and spectral data from NMR and MS, are critical for both purity assessment and isomer analysis. Deviations in retention times or the presence of additional peaks in chromatograms indicate impurities or isomers. Analysis of spectroscopic data for separated components allows for their identification and structural characterization.

Here is a summary of key analytical techniques and their applications:

| Analytical Technique | Application in this compound Analysis |

| NMR Spectroscopy (¹H, ¹³C, 2D NMR) | Structural elucidation, determination of atomic connectivity, relative stereochemical assignment. numberanalytics.comcapes.gov.brresearchgate.netmestrelab.com |

| X-ray Crystallography | Definitive 3D structure determination, absolute stereochemical assignment (if crystals available). news-medical.netrcsb.orgresearchgate.net |

| Mass Spectrometry (MS, MS/MS) | Molecular weight determination, identification and quantification of impurities and isomers, fragmentation analysis. alwsci.comnih.govoshadhi.co.uksepscience.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from impurities and isomers, purity assessment. alwsci.comscioninstruments.comnih.govnih.gov |

| Gas Chromatography (GC) | Analysis of volatile impurities or derivatives. alwsci.comscioninstruments.comoshadhi.co.uk |

| Chiral HPLC | Separation of enantiomers. skpharmteco.com |

| UV-Vis Spectroscopy (DAD) | Peak purity assessment during chromatography. chromatographyonline.com |

| Computational Methods (CASE, DFT) | Assisting structural and stereochemical elucidation, predicting spectroscopic parameters. mestrelab.comresearchgate.net |

These advanced analytical techniques, often used in combination, provide a comprehensive suite of tools for the detailed structural characterization, stereochemical assignment, purity assessment, and isomer analysis of complex natural products like this compound.

Theoretical and Computational Investigations of Germerine

Quantum Chemical Calculations of Germerine Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and thermodynamic stability of complex molecules like this compound. While specific DFT studies focusing exclusively on this compound are not widely available in the surveyed literature, the methodologies are well-established for the broader class of cevanine alkaloids.

Molecular Dynamics Simulations of this compound Conformational Landscape

The biological activity of a flexible molecule like this compound is intrinsically linked to the three-dimensional shapes, or conformations, it can adopt. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore this conformational landscape by simulating the atomic motions of a molecule over time.

For the Veratrum alkaloid class, MD simulations have been utilized to investigate the stability of these molecules when bound to biological targets. doi.orgresearchgate.net For instance, simulations lasting up to 100 nanoseconds, using force fields like CHARMM36, have been performed to assess the stability of alkaloid-protein complexes. doi.org It is recognized that many Veratrum alkaloids possess intricate conformational landscapes with numerous low-energy conformers stabilized by internal hydrogen bonds. numberanalytics.com An MD simulation of this compound would map its accessible conformations in different environments (e.g., in solution or near a membrane), calculate the relative energies of these conformations, and identify the most stable structures, providing a dynamic picture of its structural flexibility.

Prediction of Spectroscopic Properties of this compound via Computational Models

Computational chemistry plays a vital role in predicting spectroscopic properties, which is particularly useful for confirming the structure of newly isolated natural products. In the field of steroidal alkaloids, computational methods are frequently used alongside experimental Nuclear Magnetic Resonance (NMR) spectroscopy.

A prominent technique involves calculating NMR parameters using quantum-mechanical methods, followed by a DP4+ probability analysis. researchgate.netresearchgate.netresearchgate.net This method computes the NMR chemical shifts for a set of possible structures and compares them to the experimental spectrum to determine the most likely stereochemistry with a high degree of confidence. researchgate.netresearchgate.net This approach has been successfully applied to determine the complex structures of new cevanine-type alkaloids, which share the core scaffold of this compound. researchgate.netresearchgate.netresearchgate.net Applying these computational models to this compound would allow for the theoretical prediction of its ¹H and ¹³C NMR spectra, aiding in its unambiguous structural assignment and serving as a reference for future spectroscopic analysis.

In Silico Modeling of this compound Interactions with Biomolecular Targets

Understanding how this compound interacts with proteins and other biological macromolecules is key to deciphering its mechanism of action. In silico modeling, especially molecular docking and binding energy calculations, provides a detailed view of these interactions at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Veratrum alkaloids, the primary biological target identified for docking studies is the voltage-gated sodium channel (VGSC). annualreviews.orgresearchgate.net The cardiotoxicity of these alkaloids is often linked to their interaction with the cardiac sodium channel isoform, NaV1.5. researchgate.netuevora.ptresearchgate.net

Docking studies on related Veratrum alkaloids, such as Jervine (B191634), Protoveratrine A, and Protoveratrine B, have been performed against the NaV1.5 channel. researchgate.net These studies predict how the alkaloids fit into the channel's binding sites and identify the nature of the interactions. Given that this compound is known to activate Na+ channels, it is a prime candidate for similar docking studies to predict its binding mode within various VGSC isoforms. annualreviews.org

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Jervine | -10.8 | researchgate.net |

| Protoveratrine A | N/A (Studied) | researchgate.net |

| Protoveratrine B | N/A (Studied) | researchgate.net |

Note: N/A indicates the compound was part of the study, but a specific numerical score was not available in the cited abstract.

Following molecular docking, the strength of the interaction is often quantified by calculating the binding free energy. These calculations provide a more accurate estimate of binding affinity than docking scores alone. For example, studies on Veratrum alkaloid analogs targeting the Focal Adhesion Kinase (FAK) domain have reported calculated binding energies for lead candidates. doi.org

Furthermore, analysis of the docked complex allows for the identification of "interaction hotspots"—the specific amino acid residues in the target protein that are crucial for binding. Studies on the NaV1.5 channel show that Veratrum alkaloids interact primarily through van der Waals forces with various residues within the binding pocket. researchgate.net For this compound, such an analysis would pinpoint the key residues in the sodium channel that stabilize its binding, offering a rationale for its activity and providing a roadmap for designing analogs with modified properties.

Structure-Activity Relationship (SAR) Elucidation of this compound Analogues through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational chemistry accelerates SAR by building predictive models. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in biological activity.

For Veratrum alkaloids, computational SAR approaches have been employed. Machine learning-based SAR modeling has been used to connect the structural features of alkaloids like Jervine to their inhibitory activity on the NaV1.5 channel. researchgate.netresearchgate.net Other studies have utilized pharmacophore modeling to identify the essential structural features required for the activity of Veratrum alkaloids against other targets, such as those involved in cancer. doi.org Applying these computational SAR and QSAR methods to a series of this compound analogues would allow researchers to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or selectivity.

Application of Machine Learning and Artificial Intelligence in this compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) into the field of computational chemistry has provided powerful tools for accelerating the design and prediction of properties of complex molecules. While specific research focusing exclusively on the application of these advanced computational methods to this compound is not extensively documented in publicly available literature, the broader class of Veratrum alkaloids, to which this compound belongs, has been the subject of such theoretical investigations. These studies provide a strong framework for understanding how ML and AI can be, and likely will be, applied to this compound for targeted molecular design and property prediction.

Research into related Veratrum alkaloids has demonstrated the utility of machine learning-based structure-activity relationship (SAR) modeling. mdpi.com SAR studies are fundamental in drug discovery and toxicology, as they correlate the chemical structure of a molecule with its biological activity. In a pilot study on the cardiotoxic effects of jervine, protoveratrine A, and protoveratrine B, researchers successfully employed ML-based SAR modeling to investigate their interaction with the cardiac sodium channel NaV1.5. mdpi.com This approach, combined with molecular docking and dynamics simulations, helped to elucidate the cardiotoxic mechanisms of these compounds. mdpi.com

The insights gained from applying machine learning to these structurally similar alkaloids are directly relevant to the theoretical investigation of this compound. These computational models can predict various properties, including but not limited to, binding affinities to biological targets, toxicity profiles, and pharmacokinetic parameters. The ability to computationally screen and predict these attributes can significantly streamline the research and development process, allowing for the prioritization of molecules with desirable characteristics.

Furthermore, other computational techniques that are often precursors to or used in conjunction with machine learning, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), have been applied to study the structure-activity relationships of a series of Veratrum alkaloids. nih.gov These methods help in identifying the key structural features that influence biological activities like antihypertensive effects and neurotoxicity. nih.gov Such analyses can generate valuable datasets that can then be used to train more sophisticated machine learning models for predictive tasks.

The application of these computational strategies to this compound would involve creating a dataset of its structural analogs and their known properties. This dataset could then be used to train machine learning algorithms to predict the properties of novel, computationally designed this compound derivatives. This in-silico approach allows for the exploration of a vast chemical space to identify potential candidates with optimized properties, be it for therapeutic purposes or other applications, without the immediate need for extensive and costly laboratory synthesis and testing.

A summary of the types of computational and machine learning applications used for Veratrum alkaloids, which are analogous to potential applications for this compound, is presented in the table below.

| Computational Method | Compound(s) Studied | Predicted/Analyzed Property | Key Findings |

| Machine Learning-based SAR Modeling | Jervine, Protoveratrine A, Protoveratrine B | Cardiotoxicity (NaV1.5 inhibition) | A correlation was found between the docking score and the predicted IC50 value, indicating the model's reliability in assessing cardiotoxic potential. mdpi.com |

| Molecular Docking | Jervine, Protoveratrine A, Protoveratrine B | Binding affinity to NaV1.5 | Jervine showed the highest docking score, suggesting a strong interaction with the cardiac sodium channel. mdpi.com |

| Principal Component Analysis (PCA) | 12 Steroidal Alkaloids from Veratrum | Antihypertensive activity and DNA damage | Identified that the number of hydroxyl groups in the A-ring and B-ring structure of jervine-type alkaloids correlated with stronger antihypertensive activity. nih.gov |

| Hierarchical Cluster Analysis (HCA) | 12 Steroidal Alkaloids from Veratrum | Structure-activity and structure-neurotoxicity relationships | Grouped alkaloids based on structural similarities to correlate with their biological activities. nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Mechanistic Investigations of Germerine S Reactivity and Biological Interactions

Chemical Reactivity and Transformation Pathways of Germerine

Investigations into the chemical reactivity and transformation pathways of a compound like this compound are crucial for understanding its stability, potential degradation routes, and possibilities for chemical modification. These studies typically involve examining how the compound reacts under various conditions, including different temperatures, in the presence of light, or with acidic or basic catalysts.

Reaction Kinetics and Thermodynamics of this compound Derivatization

The study of reaction kinetics involves determining the rates at which chemical reactions involving this compound occur and identifying the factors that influence these rates, such as temperature, concentration, and the presence of catalysts. libretexts.org Thermodynamics, on the other hand, focuses on the energy changes associated with these reactions, providing insights into their feasibility and equilibrium. nih.gov Derivatization reactions, which involve chemically modifying a compound to introduce new functional groups, are often studied kinetically and thermodynamically to optimize reaction conditions and understand reaction mechanisms. nih.govumons.ac.besigmaaldrich.comgcms.czscirp.org While this compound is known to undergo derivatization, such as oxidation benchchem.com, specific detailed research findings on the reaction kinetics and thermodynamics of this compound derivatization were not available in the provided search results.

Photochemical and Thermochemical Transformations of the this compound Skeleton

Photochemical transformations are chemical reactions initiated by the absorption of light, while thermochemical transformations are driven by heat. nih.gov Studying these transformations for the this compound skeleton would involve investigating its stability under light exposure or elevated temperatures and identifying any resulting degradation products or structural rearrangements. Research in this area often employs techniques to analyze reaction pathways and the influence of environmental factors. nih.gov No specific information regarding the photochemical or thermochemical transformations of the this compound skeleton was found in the provided search results.

Mechanisms of Acid-Base Catalyzed Reactions Involving this compound

Acid-base catalysis involves the acceleration of chemical reactions by the donation or acceptance of protons. creative-enzymes.comwikipedia.orgproteopedia.org Many organic reactions are catalyzed by acids or bases, and understanding the mechanisms of such reactions involving this compound would provide insights into its behavior in different pH environments and its potential interactions with acidic or basic compounds. creative-enzymes.comwikipedia.orgproteopedia.org While acid-base catalysis is a fundamental concept in chemistry, specific studies detailing the mechanisms of acid-base catalyzed reactions involving this compound were not present in the provided search results.

Elucidation of this compound's Molecular Mechanism of Action in In Vitro Biological Systems (Non-Clinical)

Investigating the molecular mechanism of action of a compound in in vitro biological systems provides crucial information about how it interacts with biological targets at a molecular level, without involving live organisms. These studies are typically conducted in controlled laboratory settings using isolated enzymes, receptors, or cell lines. nih.govcreative-bioarray.comnih.govresearchgate.netchelatec.com

This compound's Modulatory Effects on Enzyme Activity and Inhibition Kinetics (e.g., Cholinesterases, Proteases)

Enzyme activity modulation, particularly inhibition, is a common mechanism by which compounds exert biological effects. Studying the inhibition kinetics of enzymes like cholinesterases or proteases by this compound would involve determining parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive). mdpi.comnih.govscielo.brresearchgate.netnih.govnih.govmdpi.comresearchgate.netsigmaaldrich.commdpi.comscielo.org.mx Cholinesterases, such as acetylcholinesterase (AChE), are important enzymes involved in neurotransmission mdpi.comscielo.org.mx, while proteases are involved in protein degradation and various physiological processes. nih.govsigmaaldrich.comdomainex.co.uk Although some Veratrum alkaloids are known for their biological activities, and enzyme inhibition is a common area of pharmacological research bioivt.comnih.gov, specific research findings detailing this compound's modulatory effects on enzyme activity, including inhibition kinetics for cholinesterases or proteases, were not found in the provided search results.

Receptor Binding and Signaling Pathway Modulation by this compound Analogues (In Vitro Assays)

Receptor binding assays are in vitro techniques used to study the interaction between a compound and a biological receptor, providing information about binding affinity and specificity. nih.govcreative-bioarray.comnih.govresearchgate.netchelatec.com Modulation of signaling pathways involves the ability of a compound to influence the cascade of molecular events that occur within a cell in response to an external stimulus or the binding of a ligand to a receptor. nih.govresearchgate.netnih.gov While one source broadly mentioned that this compound's action involves modulation of signaling pathways including NF-κB and JAK/STAT3 benchchem.com, detailed in vitro assay data on the receptor binding of this compound or its analogues, or specific mechanistic insights into how this compound modulates these or other signaling pathways, were not available in the provided search results. Studies on analogues are often conducted to explore structure-activity relationships.

Interactions of this compound with Cellular Components and Organelles (In Vitro Cell Models)

Research into the specific interactions of this compound with isolated cellular components and organelles in in vitro cell models is not extensively documented in the readily available literature. However, studies on the broader group of Veratrum alkaloids, including this compound, indicate an interaction with cellular ion channels. This compound, along with protoveratrines A and B and cyclopamine (B1684311), has been identified as an activator of Na⁺ channels. ijmrhs.com This activation of sodium channels is considered a primary pathophysiological mechanism associated with poisoning by Veratrum album. ijmrhs.com While this points to a key interaction at the cellular membrane level via ion channels, detailed investigations into this compound's direct binding or effects on other specific organelles like mitochondria, endoplasmic reticulum, or the nucleus in isolated in vitro systems are not prominent in the retrieved research. General studies on plant toxins highlight various cellular targets, including proteins, DNA, and components of the cytoskeleton, and interference with processes like protein biosynthesis and mitochondrial respiration cabidigitallibrary.orgcore.ac.uk. However, these broader mechanisms are not specifically attributed to this compound in the search results.

Structure-Mechanism Relationships of this compound-Protein Interactions

The primary known protein interaction mechanism involving this compound relates to its effect on sodium channels, leading to their activation. ijmrhs.com This suggests that the structure of this compound facilitates binding to or modulation of these ion channels, altering their function. Steroidal alkaloids, due to their complex multi-ring structures and attached functional groups, can interact with proteins through a variety of forces, including hydrophobic interactions, hydrogen bonding, and potentially covalent modifications. core.ac.uk However, detailed structure-mechanism relationship studies specifically elucidating the precise binding site(s) of this compound on sodium channels or other proteins, the conformational changes induced upon binding, or the specific moieties of the this compound molecule critical for its activity are not detailed in the provided search results. While general mechanisms of how secondary metabolites can bind covalently to proteins are known core.ac.uk, specific data for this compound is not available.

Bio-conjugation and Prodrug Strategies for Mechanistic Probes based on this compound

There is no specific information available in the retrieved literature regarding the development of bio-conjugation or prodrug strategies specifically utilizing this compound for the creation of mechanistic probes. Such strategies are often employed to improve the targeting, delivery, or detection of a compound, or to create tools for studying its biological interactions in more detail. Given this compound's known interaction with sodium channels ijmrhs.com, bio-conjugation could potentially be used to attach fluorescent tags or other labels to this compound to visualize its localization in cells or tissues, or to study its binding kinetics to purified sodium channels. Prodrug approaches could be explored to modify this compound's properties for research purposes, such as altering its solubility or stability, or directing its delivery to specific cellular compartments to better understand its mechanism of action. However, published research detailing such specific applications for this compound was not found.

Advanced Analytical Methodologies for Germerine

Chromatographic Techniques for Germerine Separation and Purification

Chromatography plays a pivotal role in the analysis of this compound, enabling the separation of this specific alkaloid from the multitude of compounds found in its natural sources. Various chromatographic modes are employed depending on the analytical goal, ranging from method development and analysis of volatile derivatives to large-scale isolation.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds like this compound. mdpi.comnih.gov Method development for this compound using HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection method to achieve adequate separation and sensitivity. Reversed-phase HPLC, commonly utilizing C18 columns, is a frequent choice for the analysis of steroidal alkaloids. thieme-connect.comchemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

GC-MS is primarily used for the analysis of volatile and semi-volatile organic compounds. smithers.commeasurlabs.com While this compound itself is a relatively large and complex molecule and may not be directly amenable to GC-MS without derivatization, this technique can be valuable for analyzing more volatile derivatives or degradation products of this compound. smithers.com GC-MS involves vaporizing the sample, separating components based on their boiling points and interaction with the stationary phase in a capillary column, and then detecting and identifying them based on their mass fragmentation patterns. smithers.commeasurlabs.com The mass spectra obtained can be compared to libraries for compound identification. smithers.com

Although direct GC-MS analysis of intact this compound is less common due to its low volatility, GC-MS is a powerful tool for the analysis of other plant constituents and can be applied to study volatile compounds present alongside this compound in plant extracts. nih.govresearchgate.net Methodologies for GC-MS analysis typically involve specific temperature programs for the oven, and appropriate carrier gases like helium. nih.gov

Preparative Chromatography for Large-Scale this compound Isolation

Preparative chromatography is employed when the goal is to isolate and purify larger quantities of a compound for further studies, such as structural elucidation, biological testing, or as reference standards. ed.govdikmatech.comrssl.com Unlike analytical chromatography, which focuses on separation and detection, preparative chromatography prioritizes sample load and yield while maintaining sufficient resolution to separate the target compound from impurities. ed.govrssl.com

Techniques like preparative column chromatography, including flash chromatography, are used for isolating compounds from complex natural extracts. ed.govresearchgate.net This often involves using larger columns and higher sample loads compared to analytical-scale separations. dikmatech.com The choice of stationary phase and mobile phase is critical and is often scaled up from analytical methods. dikmatech.com Detection in preparative chromatography can involve UV/Vis detectors, refractive index detectors, evaporative light scattering detectors, or mass spectrometry, depending on the nature of the compound. waters.com Fraction collection is a key step, where eluent containing the purified compound is collected. rssl.comwaters.com Subsequent steps often involve solvent removal to obtain the isolated solid compound. rssl.com Column chromatography and preparative thin layer chromatography using silica (B1680970) gel have been reported for the isolation and purification of steroidal alkaloids from Veratrum species. researchgate.net

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques separate compounds based on their charge and size under the influence of an electric field. youtube.comlibretexts.org While chromatography is widely used for this compound, capillary electrophoresis (CE) offers an alternative or complementary approach, particularly for analyzing purity and isomers. nih.govresearchgate.net

Capillary Electrophoresis for this compound Purity and Isomer Analysis

Capillary electrophoresis separates charged species within a narrow capillary tube filled with an electrolyte buffer. youtube.comlibretexts.org The separation is driven by the differential migration of analytes based on their charge-to-size ratio and the electroosmotic flow (EOF) of the buffer. youtube.comlibretexts.org CE offers high separation efficiency, short analysis times, and low sample and solvent consumption. youtube.com

Capillary zone electrophoresis (CZE), the simplest CE mode, separates molecules solely based on their electrophoretic mobility. libretexts.org For this compound, a molecule that can exist in different ionization states depending on the buffer pH, CE could be used to assess its purity and potentially separate closely related isomers or impurities with different charge characteristics. While specific applications of CE solely for this compound analysis are not extensively detailed in the provided search results, CE has been demonstrated for the separation of other alkaloids and peptides, suggesting its potential applicability to this compound analysis, particularly for purity assessment and the detection of charged impurities. nih.govresearchgate.net

Quantitative Analysis of this compound in Complex Matrices (e.g., Plant Extracts, Biological Samples)

Quantitative analysis of this compound in complex matrices such as plant extracts and biological samples (e.g., blood, urine, tissues) is essential for various purposes, including pharmacokinetic studies, toxicological assessments, and quality control of plant-derived products. cstti.comresearchgate.netnih.govuab.edu These matrices contain numerous endogenous compounds that can interfere with the accurate quantification of the analyte. cstti.comuab.edu

Chromatographic techniques, particularly HPLC coupled with sensitive detectors like mass spectrometers (HPLC-MS or LC-MS/MS), are the methods of choice for the quantitative analysis of this compound in complex matrices due to their ability to separate the analyte from interfering substances and provide high sensitivity and specificity. chemrxiv.orgnih.govuab.edu

Method validation is crucial for ensuring the accuracy, precision, sensitivity, and selectivity of quantitative methods in complex matrices. cstti.comuab.edu This involves determining parameters such as linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effects. mdpi.comnih.govuab.edunih.gov

For quantitative analysis, calibration curves are typically constructed using known concentrations of this compound in a suitable matrix. uab.edunih.gov Due to the complexity of biological matrices and the potential for matrix effects (suppression or enhancement of the analyte signal), using matrix-matched standards or stable isotopically labeled internal standards is often necessary to ensure accurate quantification. cstti.comuab.edu

Research on the quantitative analysis of other Veratrum alkaloids like jervine (B191634) in rat plasma has demonstrated the successful application of UPLC-MS/MS methods, highlighting the feasibility of using similar approaches for this compound. nih.govresearchgate.net These methods involve optimized chromatographic separation and sensitive mass spectrometric detection in multiple reaction monitoring (MRM) mode. nih.govnih.gov

Quantitative phytochemical analysis of plant extracts often involves determining the concentration of various compounds, including alkaloids, using chromatographic or spectrophotometric methods after appropriate extraction. researchgate.netrjwave.org

Here is a summary table of analytical techniques discussed for this compound:

| Analytical Technique | Primary Application Area | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of intact this compound | Stationary phase (e.g., C18), mobile phase composition, detection method (UV, MS) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or co-occurring volatiles | Sample derivatization (if needed), temperature program, carrier gas, mass spectral library matching |

| Preparative Chromatography | Isolation and purification of this compound | Column size, sample load, stationary phase, mobile phase, fraction collection |

| Capillary Electrophoresis (CE) | Purity assessment, isomer analysis | Buffer composition, applied voltage, capillary coating (if any), EOF control |

| Quantitative Analysis (HPLC-MS/MS) | Determination of this compound concentration in complex matrices | Sample preparation, matrix effects, internal standards, method validation (linearity, LOD, LLOQ, accuracy, precision) |

Development of Sensitive Spectrophotometric and Fluorometric Assays for this compound

Spectrophotometric and fluorometric methods are analytical techniques that rely on the interaction of light with a substance to determine its concentration or identity. Spectrophotometry measures the absorbance or transmission of light through a sample at specific wavelengths, while fluorometry measures the fluorescence emitted by a substance after excitation with light. These methods are often favored for their simplicity, cost-effectiveness, and potential for high-throughput analysis when applicable. researchgate.netresearchgate.netmdpi.com

While specific, detailed development of dedicated spectrophotometric or fluorometric assays solely for this compound is not extensively documented in the provided search results, related approaches for other alkaloids or compounds illustrate the potential application of these techniques. For instance, a chromatographic-densitometric procedure, which involves spectrophotometric evaluation after separation, was applied to analyze solanaceous alkaloids, including mentions of germerin and protoveratrine. researchgate.net This indicates that spectrophotometric detection can be coupled with separation techniques for the analysis of this compound and related alkaloids. Colorimetric methods based on reactions yielding characteristic absorption maxima have also been explored for Veratrum alkaloids. researchgate.net

Fluorometric assays are known for their high sensitivity and specificity in detecting various substances, including for measuring enzyme activities or detecting specific molecules through fluorogenic reactions. nih.govmdpi.comresearchgate.net The development of such assays typically involves identifying a reaction or a probe that produces a measurable fluorescence signal upon interaction with the analyte. While a specific fluorometric assay for this compound was not found, the principles of fluorometry suggest its potential applicability, particularly if a suitable derivatization strategy or a naturally fluorescent property of this compound or its reaction products could be exploited.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace this compound Detection

Hyphenated techniques that combine a separation method with mass spectrometry are powerful tools for the detection and quantification of compounds, especially at trace levels in complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) offer high sensitivity, selectivity, and the ability to identify and quantify target analytes within intricate matrices. measurlabs.comwikipedia.orgmdpi.comknauer.netmdpi.commeasurlabs.com

LC-MS/MS is particularly well-suited for the analysis of non-volatile or thermally labile compounds like many alkaloids, including those from Veratrum species. measurlabs.commdpi.comnih.gov In LC-MS/MS, the liquid chromatograph separates the components of a sample before they enter the mass spectrometer. measurlabs.commdpi.com Tandem mass spectrometry (MS/MS) then provides a second level of specificity by fragmenting selected ions and monitoring specific product ions, significantly reducing interference from co-eluting substances. measurlabs.commdpi.comknauer.net This technique has been successfully applied to the quantification of other Veratrum alkaloids, such as jervine, in biological matrices like rat plasma, demonstrating its capability for sensitive and accurate determination in complex biological samples. nih.gov LC-MS/MS methods often involve sample preparation steps like protein precipitation or liquid-liquid extraction to isolate the analytes from the matrix. mdpi.comnih.gov

GC-MS/MS is typically used for the analysis of volatile and semi-volatile compounds. While this compound is a relatively large molecule, GC-MS/MS can be applied to certain alkaloids and steroids, often requiring derivatization to increase volatility and thermal stability. wikipedia.orgmdpi.comthermofisher.com Similar to LC-MS/MS, GC-MS/MS utilizes a chromatographic separation step (gas chromatography) followed by tandem mass spectrometry for detection and confirmation. wikipedia.orgmdpi.comtechnologynetworks.com This technique is known for its high specificity and sensitivity, making it valuable for trace analysis in various matrices, including food and environmental samples. wikipedia.orgmdpi.commeasurlabs.comthermofisher.com The use of MS/MS in GC-MS enhances its ability to handle complex samples and provides more confident identification and quantification compared to GC-MS alone. wikipedia.orgmdpi.com

While the provided information highlights the general applicability and advantages of LC-MS/MS and GC-MS/MS for alkaloid analysis and trace detection, specific, detailed methods explicitly developed and validated for the quantification of this compound using these techniques were not found in the search results. However, given this compound's nature as a Veratrum alkaloid, it is highly probable that LC-MS/MS, and potentially GC-MS/MS with appropriate derivatization, would be the methods of choice for sensitive and specific detection in research and analytical settings.

Potential Applications of Germerine in Chemical Science and Technology

Incorporation of Germerine into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry focuses on systems involving non-covalent interactions between molecules, leading to the formation of assemblies with unique properties chemicalprobes.orgmdpi.comrsc.orgresearchgate.netthno.orgnih.govnih.gov. Host-guest chemistry, a key aspect of supramolecular chemistry, involves the recognition and encapsulation of a "guest" molecule within a "host" molecule or structure chemicalprobes.orgmdpi.comrsc.orgresearchgate.netthno.orgnih.govrsc.org. Macrocyclic hosts like cyclodextrins, calixarenes, cucurbiturils, and pillararenes are commonly employed in constructing such systems rsc.orgthno.orgrsc.org.

The complex, multi-ring structure of this compound, along with the presence of various functional groups (e.g., hydroxyl, ester, amine), could potentially allow it to act as either a guest molecule within a suitable host cavity or, with chemical modification, as a building block for constructing novel supramolecular assemblies or even as a host itself. However, specific research detailing the incorporation of this compound into supramolecular assemblies or its use in host-guest systems was not found in the conducted literature searches. Studies in this area could explore the non-covalent interactions this compound might engage in and the potential formation of ordered structures with interesting properties.

Design of this compound-Derived Catalysts and Ligands for Organic Reactions

Catalysts and ligands play crucial roles in organic synthesis by accelerating reactions, improving selectivity, and enabling new chemical transformations mdpi.comnih.govucsb.edumdpi.comorganic-chemistry.orgresearchgate.net. The design of efficient and selective catalysts, including organocatalysts and transition metal complexes with specific ligands, is a significant area of chemical research mdpi.comucsb.edumdpi.comorganic-chemistry.orgresearchgate.net.

This compound's complex structure contains several stereogenic centers and functional groups that could potentially be leveraged in the design of chiral catalysts or ligands. The inherent chirality of this compound could be advantageous for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. However, searches for research on this compound or its derivatives being used as catalysts or ligands in organic reactions did not yield relevant results. Developing this compound-derived catalytic systems would likely involve significant synthetic efforts to modify its structure and evaluate its performance in various organic transformations.

This compound in Advanced Materials Science (e.g., Polymeric Systems, Nanomaterials)

Advanced materials science involves the design, synthesis, and characterization of materials with tailored properties for specific applications openaccessjournals.comoatext.comucsb.edumygermanuniversity.comicho.edu.plnih.govunileoben.ac.at. This includes the development of new polymeric systems and nanomaterials oatext.comucsb.eduicho.edu.plnih.govunileoben.ac.at. Natural products and their derivatives can sometimes serve as building blocks or dopants in the creation of novel materials.

While this compound possesses a defined molecular structure, there is no readily available information in the scientific literature, based on the performed searches, regarding its direct incorporation into polymeric systems or nanomaterials to impart specific advanced properties. Its potential in this area could theoretically stem from its rigid core structure and functional groups, which might influence material properties such as mechanical strength, thermal stability, or interactions with other molecules. However, empirical studies demonstrating such applications of this compound were not found. Research would be needed to explore methods for integrating this compound into material matrices and to characterize the resulting properties.

Photophysical and Optoelectronic Properties of this compound-Containing Systems

Photophysical properties relate to the interaction of molecules with light, including absorption, emission, and energy transfer processes researchgate.netnih.govrsc.orgresearchgate.netnih.govmdpi.comnih.govuni-graz.atrsc.orgresearchgate.net. Optoelectronic properties concern materials that interact with both light and electricity, relevant for applications like light-emitting diodes, solar cells, and sensors researchgate.netnih.govmdpi.comnih.govrsc.org.

No specific studies on the photophysical or optoelectronic properties of this compound itself or systems containing this compound were found in the conducted literature searches. While many organic molecules exhibit interesting photophysical behavior, this is highly dependent on their specific electronic structure and functional groups. To assess this compound's potential in this area, spectroscopic studies (e.g., UV-Vis absorption, fluorescence) and theoretical calculations would be necessary to understand its interaction with light and its potential for charge transport or energy transfer.

Bio-inspired Engineering of this compound for Synthetic Systems

Bio-inspired engineering involves drawing inspiration from biological systems and processes to design and create new technologies and materials elanigroup.orgnsf.govmdpi.commdpi.comnih.govmdpi.comnih.govnih.gov. Synthetic biology, a related field, aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes elanigroup.orgnsf.govmdpi.comnih.govnih.govnih.gov.

Environmental Fate and Biogeochemical Transformations of Germerine

Degradation Pathways of Germerine in Environmental Matrices (Soil, Water)

The degradation of chemical substances in the environment can occur through both biotic and abiotic processes. chemsafetypro.com In soil and water, organic compounds can be broken down into smaller molecules. chemsafetypro.comkepler.es The persistence of a chemical in the environment is often measured by its half-life (DT50), which is the time required for half of the substance to degrade. chemsafetypro.com For a substance to be considered persistent under EU REACH regulations, its half-life in soil or water needs to exceed certain thresholds. chemsafetypro.com

While specific detailed studies on the degradation pathways of this compound in soil and water are not extensively documented in the provided search results, general principles of organic compound degradation in these matrices apply. Soil degradation is a complex process influenced by various factors, including erosion, changes in organic carbon content, and contamination. opcc-ctp.orgresearchgate.netsare.org Water quality is also affected by the presence of contaminants and their transformation. mass-analytica.com

Microbial Transformation and Bioremediation Potential of this compound

Microorganisms, including bacteria and fungi, play a significant role in the biodegradation of organic substances in soil, sediment, and water. chemsafetypro.comkepler.esmdpi.com This process, known as biodegradation, involves the breakdown of organic compounds by living organisms. chemsafetypro.com The extent and rate of biodegradation can be assessed through laboratory simulation tests designed to mimic environmental conditions. chemsafetypro.com

Bioremediation is a process that utilizes living organisms, primarily microorganisms, to remove or neutralize hazardous substances in the environment. kepler.esmdpi.comnih.govfrontiersin.org This can involve converting toxic compounds into less harmful byproducts. kepler.esnih.gov Bioremediation strategies are being explored for a wide range of emerging contaminants, including various organic pollutants. mdpi.comnih.govfrontiersin.org While the provided information highlights the general potential of microbial transformation and bioremediation for organic pollutants, specific research detailing the microbial transformation or bioremediation potential of this compound was not found within the search results. However, the presence of this compound as a metabolite in plants suggests potential interactions with microbial communities in the rhizosphere or surrounding soil. semanticscholar.orgmdpi.com Microbial transformation of hydrophobic chemicals can be influenced by their limited solubility, and strategies like Pickering interfacial biocatalysis are being developed to enhance the efficiency of microbial degradation of such compounds. rsc.org

Abiotic Degradation Mechanisms of this compound (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, such as hydrolysis and photodegradation, are also important in the environmental fate of chemicals. chemsafetypro.comup.ptmdpi.com Hydrolysis involves the breakdown of a compound through reaction with water and is often influenced by pH and temperature. chemsafetypro.comup.pt Photodegradation is the breakdown of a substance by light, primarily in the ultraviolet range, which can break chemical bonds. up.ptmdpi.com This process can occur in the atmosphere, surface waters, and on terrestrial surfaces. up.pt Photodegradation can lead to photoionization, oxidation, and chain scission, often involving the generation of free radicals. mdpi.com The presence of certain functional groups, such as carbonyl groups, can make compounds more susceptible to photodegradation. mdpi.com

While the specific abiotic degradation mechanisms and rates for this compound are not detailed in the search results, its chemical structure would dictate its susceptibility to processes like hydrolysis and photodegradation in different environmental conditions.

Analytical Methodologies for Environmental Monitoring of this compound and its Metabolites

Accurate environmental monitoring of this compound and its potential degradation products requires sensitive and reliable analytical methods. frontiersin.orgmass-analytica.comnih.govmdpi.com The selection of appropriate analytical techniques depends on the environmental matrix (soil, water, air), the expected concentrations of the analyte, and the need to identify specific metabolites. frontiersin.orgnih.govmdpi.com

Common analytical approaches for environmental samples include extraction of the target compounds from the matrix, followed by clean-up procedures to remove interfering substances, and then separation and quantification using techniques such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) or other detectors like nitrogen-phosphorus detection (NPD) or electron capture detection (ECD). mass-analytica.comnih.govmdpi.comnih.gov Mass spectrometry is particularly useful for identifying and quantifying target compounds and can also be used to find unknown metabolites or degradants. mass-analytica.com

For complex organic molecules like alkaloids, LC-MS is frequently the preferred method due to its ability to handle less volatile and thermally labile compounds compared to GC. mdpi.com Sample preparation steps, such as extraction and clean-up, are critical to ensure accurate and precise results and to minimize matrix effects. nih.govnih.gov The development of robust software platforms can aid in the automated analysis and comparison of samples from different matrices. mass-analytica.com

While general analytical methods for environmental monitoring of organic contaminants are described, specific validated methods tailored for this compound and its metabolites in various environmental matrices were not found in the provided search results. However, the principles and techniques outlined for analyzing other organic compounds in environmental samples would be applicable to this compound.

Future Research Directions and Unresolved Challenges in Germerine Chemistry

Elucidation of Biosynthetic Pathways of Germerine in Natural Producers

A significant challenge lies in fully elucidating the complex biosynthetic pathway of this compound in its natural plant sources, primarily species of the Veratrum genus. dokumen.pubresearchgate.net While some studies have begun to investigate the biosynthesis of steroidal alkaloids in Veratrum, the complete enzymatic cascade and the genes involved in the synthesis of this compound specifically remain largely unknown. researchgate.netresearchgate.net

Future research needs to focus on:

Identifying the specific enzymes responsible for each step in the conversion of precursors (such as cholesterol or cycloartenol) to this compound. researchgate.net

Mapping the genes encoding these enzymes within the plant genome. nih.gov

Understanding the regulatory mechanisms that control this compound production in response to environmental factors or developmental stages.

Techniques such as transcriptomics, proteomics, and metabolomics, coupled with gene silencing or overexpression studies, are essential for making progress in this area. mdpi.comnih.govfrontiersin.org Elucidating the pathway is vital for potential future metabolic engineering efforts aimed at sustainable production of this compound or its precursors. researchgate.net

Development of Novel and Efficient Synthetic Strategies for Complex this compound Analogues

The structural complexity of this compound poses considerable challenges for its total synthesis and the synthesis of novel analogues. rroij.com Current synthetic methods for complex natural products often face issues related to efficiency, stereoselectivity, and the number of steps required. rroij.comresearchgate.net

Future research should aim to develop:

Stereoselective catalytic methods to control the multiple chiral centers present in the this compound structure.

Strategies for the facile synthesis of diverse this compound analogues with targeted structural modifications to explore structure-activity relationships.

Overcoming these synthetic hurdles is critical for providing access to sufficient quantities of this compound and its derivatives for comprehensive biological evaluation and for exploring their potential applications. rroij.com

Exploration of Untapped Mechanistic Insights into this compound's Interactions

While this compound is known to interact with voltage-gated sodium channels, leading to effects like bradycardia and hypotension, a complete understanding of its molecular mechanism of action and cellular interactions is still developing. nih.govresearchgate.netkarazin.uazu.edu.pk

Future research needs to delve deeper into:

Identifying all relevant molecular targets and off-targets of this compound in various biological systems.

Characterizing the precise binding sites and modes of interaction with sodium channels and other potential targets.

Investigating the downstream cellular pathways and physiological responses modulated by this compound.

Advanced biochemical, biophysical, and cell biology techniques, including high-throughput screening, receptor binding assays, and live-cell imaging, are necessary to gain these insights. cnr.it

Advanced Computational Approaches for Predicting Novel this compound Properties and Interactions

Computational methods have become invaluable tools in modern chemical and biological research, but their application to this compound is still an area with significant untapped potential. researchgate.netcnr.itnih.gov

Future research should leverage advanced computational approaches for:

Predicting novel biological targets and potential activities of this compound and its analogues through techniques like molecular docking, molecular dynamics simulations, and pharmacophore modeling. researchgate.netcnr.it

Modeling and predicting the physicochemical properties, metabolic fate, and potential interactions of this compound.

Assisting in the design of novel this compound analogues with improved properties or targeted interactions using quantitative structure-activity relationship (QSAR) models and de novo design algorithms. researchgate.net

Integrating computational predictions with experimental validation will accelerate the discovery and characterization of this compound's potential. cnr.it

Overcoming Challenges in Scalable and Sustainable Synthesis of this compound

The isolation of this compound from natural sources can be challenging due to its complex mixture with other alkaloids and the environmental impact of large-scale plant harvesting. pharmakb.comresearchgate.netsfu.ca Chemical synthesis, while offering control over structure, faces scalability issues due to the compound's complexity. rroij.comrsc.orgnih.gov

Future research must address the challenges in achieving scalable and sustainable access to this compound by:

Developing efficient and environmentally friendly synthetic or semi-synthetic routes suitable for larger-scale production. rroij.comrsc.org

Exploring biotechnological approaches, such as engineered microbial or plant cell cultures, for the sustainable biosynthesis of this compound or its key intermediates. nih.gov

Optimizing extraction and purification methods from natural sources to be more efficient and less resource-intensive.

The goal is to ensure a reliable and sustainable supply of this compound for research and potential applications without negatively impacting the environment.

Interdisciplinary Research Opportunities Involving this compound

Addressing the multifaceted challenges and exploring the full potential of this compound necessitates collaborative efforts across various scientific disciplines. researchgate.netkarazin.uanih.gov

Future research should actively pursue interdisciplinary collaborations involving:

Chemists (synthetic, analytical, computational) to develop new synthesis methods, characterize the compound, and predict properties.

Biologists and pharmacologists to study its biological activities, mechanisms, and targets.

Botanists and plant scientists to understand its natural production and cultivation.

Engineers to develop scalable production methods.

These collaborations will facilitate a more comprehensive understanding of this compound, from its natural origins and synthesis to its biological effects and potential applications. researchgate.netnih.gov

Open Questions and Knowledge Gaps in this compound Research

Despite existing research, several fundamental questions about this compound remain unanswered, representing key knowledge gaps that future research must address. researchgate.net

Key open questions include:

What is the precise physiological role of this compound in the plants that produce it?

Are there additional, as yet undiscovered, biological activities or therapeutic potentials of this compound or its natural/synthetic analogues?

How do structural variations in this compound analogues correlate with specific biological activities and target interactions?

Can the biosynthesis of this compound be effectively replicated or engineered in heterologous systems for sustainable production?

What are the long-term effects and full pharmacological profile of this compound at a detailed molecular and cellular level?

Closing these knowledge gaps through dedicated research will be crucial for advancing the field of this compound chemistry and exploring its potential benefits.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Germerine’s molecular structure, and how can researchers validate their findings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to assign proton and carbon environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For crystalline samples, X-ray diffraction (XRD) provides definitive structural evidence. Cross-validate results with computational methods (e.g., density functional theory) to ensure consistency between experimental and theoretical spectra .

Q. How should researchers design experiments to assess this compound’s purity and stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products under controlled temperature, humidity, and light exposure. Include purity thresholds (e.g., ≥95% by HPLC area) and validate methods per ICH guidelines . For hygroscopicity, use dynamic vapor sorption (DVS) analysis. Document protocols in supplementary materials to ensure reproducibility .

Q. What criteria determine whether a synthesis protocol for this compound is scalable for academic research purposes?

- Methodological Answer : Evaluate reaction yield, solvent sustainability (e.g., use of green solvents), and step efficiency (e.g., atom economy). Prioritize protocols with minimal purification steps (e.g., chromatography-free crystallization) and publicly available starting materials. Include safety assessments for hazardous intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell lines, incubation times, concentrations) to identify confounding variables. Use meta-analysis to quantify effect sizes and heterogeneity. Replicate key studies under standardized conditions, adhering to FAIR data principles . Publish negative results to reduce publication bias .

Q. What computational strategies are effective for predicting this compound’s interactions with novel protein targets, and how can these be experimentally validated?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with ensemble receptor structures to account for protein flexibility. Validate predictions using surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiles. Cross-reference with transcriptomic or proteomic datasets to identify downstream effects .

Q. How should researchers design a study to investigate this compound’s metabolic pathways across species, ensuring translational relevance?

- Methodological Answer : Use interspecies liver microsome assays (human, rat, mouse) to compare phase I/II metabolism. Pair with LC-MS/MS to identify metabolites and cytochrome P450 inhibition assays. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to humans .

Data & Reproducibility

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

- Methodological Answer : Provide raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) with metadata. For synthetic procedures, include detailed reaction parameters (temperature, stirring speed, pH) and failure attempts. Follow the BJOC guidelines for compound characterization .

Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?

- Methodological Answer : Implement quality control (QC) checkpoints using orthogonal techniques (e.g., HPLC, melting point). Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs). Archive aliquots from each batch for retrospective analysis .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratories without specialized containment facilities?

- Methodological Answer : Conduct a risk assessment for acute toxicity (LD50) and mutagenicity (Ames test). Use fume hoods for powder handling and solvent evaporation. Document emergency procedures for spills or exposure in line with OSHA guidelines .

Tables for Methodological Reference

Table 1 : Minimum Characterization Requirements for Novel this compound Derivatives

| Parameter | Method | Threshold | Documentation Source |

|---|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥95% | |

| Structural Confirmation | ¹H/¹³C NMR + HRMS | Full assignment | |

| Elemental Composition | CHNS Analysis | ±0.4% of theoretical | |

| Stability | Accelerated (40°C/75% RH, 6M) | No degradation |

Table 2 : Common Pitfalls in this compound Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products